4-Carboxy-2,6-dinitrobenzene-1-diazonium

Description

Historical Trajectories and Foundational Discoveries in Diazonium Salt Chemistry

The journey of diazonium salt chemistry began in 1858 with the German chemist Johann Peter Griess. kiddle.cowikipedia.org While working at the University of Marburg, he discovered that treating aromatic amines with nitrous acid in the presence of a mineral acid resulted in a new class of compounds: the diazonium salts. wikipedia.orgwikipedia.org This process became known as the "diazotization reaction". kiddle.co Griess's discovery was a significant leap forward in organic chemistry, and it laid the groundwork for the development of the synthetic dye industry. kiddle.cobritannica.com

Initially, the structure of these new compounds was a subject of debate. Griess initially believed that two nitrogen atoms had replaced two hydrogen atoms on the aromatic ring. royalsocietypublishing.org Over the following decades, chemists like F. A. Kekulé and C. W. Blomstrand contributed to the understanding of their structure, with Blomstrand proposing the correct salt-like nature of the diazonium group in 1869, a concept that was widely accepted by 1895. royalsocietypublishing.orgnih.gov

| Year | Key Milestone | Key Contributor(s) |

|---|---|---|

| 1858 | Discovery of diazonium salts and the diazotization reaction. kiddle.conumberanalytics.com | Peter Griess. numberanalytics.com |

| 1866 | Proposal that only one nitrogen atom is directly bonded to the benzene (B151609) ring. royalsocietypublishing.orgnih.gov | F. A. Kekulé. royalsocietypublishing.orgnih.gov |

| 1869 | Proposal of the correct salt-like structure of the diazonium group. royalsocietypublishing.orgnih.gov | C. W. Blomstrand. royalsocietypublishing.orgnih.gov |

| 1884 | Discovery of the Sandmeyer reaction for replacing the diazonium group. unacademy.commasterorganicchemistry.com | Traugott Sandmeyer. masterorganicchemistry.com |

Evolution of Arenediazonium Salt Applications in Organic Chemistry Research

The initial and most impactful application of Griess's discovery was in the production of azo dyes. unacademy.combritannica.com The reaction of diazonium salts with electron-rich aromatic compounds like phenols and anilines, known as azo coupling, produces brightly colored azo compounds. unacademy.comunacademy.com This reaction became the foundation of the synthetic dye industry, leading to the creation of a vast array of colors for textiles and other materials. britannica.comroyalsocietypublishing.org The first marketed azo color was Manchester (or Bismarck) brown, developed in 1863–64. royalsocietypublishing.orgnih.gov

Beyond dyes, the synthetic utility of arenediazonium salts expanded significantly with the discovery of reactions that replace the diazonium group. These reactions provide a powerful tool for introducing a variety of functional groups onto an aromatic ring. unacademy.com The nitrogen gas (N₂) formed as a byproduct is very stable, which provides a strong thermodynamic driving force for these substitutions. lumenlearning.com

Key replacement reactions include:

The Sandmeyer Reaction : This reaction, discovered by Traugott Sandmeyer in 1884, uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with chloro, bromo, and cyano groups, respectively. masterorganicchemistry.compressbooks.pub

The Gattermann Reaction : A modification of the Sandmeyer reaction, this method uses copper powder and a hydrogen halide to introduce halogens. mychemblog.comlkouniv.ac.in

The Balz-Schiemann Reaction : This is a crucial method for introducing fluorine onto an aromatic ring by thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt. lumenlearning.com

Replacement by Iodide : The diazonium group can be easily replaced by iodine by treating the salt with a solution of potassium iodide. pressbooks.pub

Replacement by a Hydroxyl Group : Heating an aqueous solution of a diazonium salt results in the formation of a phenol (B47542). wikipedia.org

Deamination (Replacement by Hydrogen) : The diazonium group can be removed and replaced with a hydrogen atom by treatment with reagents like hypophosphorous acid (H₃PO₂). lumenlearning.compressbooks.pub This is particularly useful when an amino group is initially required for its directing effects in electrophilic substitution but needs to be removed in the final product. pressbooks.pub

| Reaction Name | Reagent(s) | Group Introduced |

|---|---|---|

| Sandmeyer Reaction | CuCl, CuBr, or CuCN | -Cl, -Br, or -CN. pressbooks.pub |

| Gattermann Reaction | Cu powder / HX | -Cl or -Br. mychemblog.com |

| Balz-Schiemann Reaction | 1) HBF₄ 2) Heat | -F. lumenlearning.com |

| Iodination | KI | -I. pressbooks.pub |

| Hydrolysis | H₂O, Heat | -OH. wikipedia.org |

| Deamination | H₃PO₂ | -H. pressbooks.pub |

Significance of 4-Carboxy-2,6-dinitrobenzene-1-diazonium within Modern Chemical Research

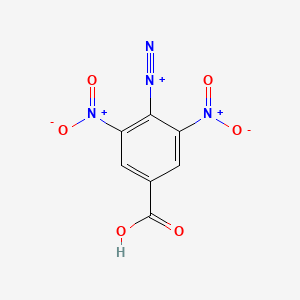

This compound (CDNBD) is an arenediazonium ion that has attracted significant attention in modern analytical and medicinal chemistry. ontosight.ai Its structure is characterized by a benzene ring substituted with a carboxyl group (-COOH) and two nitro groups (-NO₂), in addition to the diazonium group (-N₂⁺). ontosight.ai The strong electron-withdrawing nature of the two nitro groups and the carboxyl group makes this compound a highly reactive electrophile. ontosight.airesearchgate.net

| Property | Value |

|---|---|

| Chemical Formula | C₇H₃N₄O₆⁺. nih.gov |

| IUPAC Name | 4-carboxy-2,6-dinitrobenzenediazonium. nih.gov |

| Molecular Weight | 239.12 g/mol. nih.gov |

| CAS Number | 873441-86-2. nih.gov |

This enhanced reactivity makes CDNBD a superior reagent for diazo coupling reactions, particularly with weakly nucleophilic compounds where other diazonium salts might fail to react. researchgate.net Research has demonstrated its utility as a chromogenic derivatizing agent for the detection and quantification of various pharmaceuticals. For instance, it has been successfully used to develop colorimetric and spectrophotometric methods for the analysis of:

Phenol ethers : A study comparing CDNBD with diazonium ions derived from p-nitroaniline and sulphanilic acid found that CDNBD was significantly more reactive. researchgate.net Out of twenty-two phenol ethers tested, fourteen gave an instant and distinct color with CDNBD, whereas only three reacted instantly with diazotized p-nitroaniline and just one with diazotized sulphanilic acid. researchgate.net

Nabumetone (B1676900) : A colorimetric assay for this nonsteroidal anti-inflammatory drug (NSAID) was developed based on its derivatization with CDNBD to form an azo dye with a new absorption maximum at 470 nm. researchgate.net

Indomethacin (B1671933) : A direct colorimetric method for this anti-inflammatory drug was developed using its fast diazo coupling reaction with CDNBD. researchgate.net

Reserpine (B192253) : A colorimetric method for the assay of this antihypertensive drug is based on its coupling with CDNBD, forming an azo adduct. researchgate.net

| Diazonium Reagent | Number of Phenol Ethers (out of 22) Showing Instant Color Reaction |

|---|---|

| This compound (CDNBD) | 14. researchgate.net |

| Diazotized p-nitroaniline | 3. researchgate.net |

| Diazotized sulphanilic acid | 1. researchgate.net |

Furthermore, research has extended to the biological properties of the azo dyes synthesized from CDNBD. A series of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes, derived from CDNBD, were investigated for their antimicrobial properties. internationalscholarsjournals.com Some of these dyes showed significant activity against microbial isolates, including multidrug-resistant Staphylococcus aureus, suggesting their potential as antimicrobial agents in addition to their dyeing capabilities. internationalscholarsjournals.com

Structure

3D Structure

Properties

CAS No. |

873441-86-2 |

|---|---|

Molecular Formula |

C7H3N4O6+ |

Molecular Weight |

239.12 g/mol |

IUPAC Name |

4-carboxy-2,6-dinitrobenzenediazonium |

InChI |

InChI=1S/C7H2N4O6/c8-9-6-4(10(14)15)1-3(7(12)13)2-5(6)11(16)17/h1-2H/p+1 |

InChI Key |

DGRKAKPLBIEHPV-UHFFFAOYSA-O |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[N+]#N)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthesis and Preparative Methodologies for 4 Carboxy 2,6 Dinitrobenzene 1 Diazonium

Diazotization Procedures for Aromatic Amines Precursors

The fundamental process for generating diazonium salts involves the reaction of a primary aromatic amine with nitrous acid. organic-chemistry.orglkouniv.ac.in Due to the instability of nitrous acid, it is typically generated in situ by treating sodium nitrite (B80452) with a strong mineral acid, such as hydrochloric acid or sulfuric acid. lkouniv.ac.in The reactive species in this reaction is the nitrosonium cation (NO+), which is formed from the protonation of nitrous acid followed by the loss of a water molecule. lkouniv.ac.in This electrophilic nitrosonium cation then attacks the nucleophilic amino group of the aromatic amine precursor. A series of proton transfers and the elimination of a water molecule result in the formation of the diazonium salt.

For the synthesis of 4-carboxy-2,6-dinitrobenzene-1-diazonium, the precursor is 4-amino-3,5-dinitrobenzoic acid. The general procedure involves dissolving or suspending this precursor in a strong acid and then adding a solution of sodium nitrite at a low temperature to control the exothermic reaction.

Optimization of Synthetic Conditions for this compound Formation

The formation of this compound is influenced by several factors that need to be carefully controlled to ensure high yield and purity.

The choice of acidic medium is crucial for the successful diazotization of weakly basic amines like 4-amino-3,5-dinitrobenzoic acid. The presence of electron-withdrawing groups reduces the nucleophilicity of the amino group, making diazotization more challenging. lkouniv.ac.in Strong acids such as sulfuric acid and hydrochloric acid are commonly employed. organic-chemistry.org The concentration of the acid must be sufficient to generate the nitrous acid from sodium nitrite and to maintain an acidic environment that stabilizes the resulting diazonium salt. researchgate.net

Research has shown that a strongly acidic medium is a critical requirement for maintaining the 4-carboxyl-2,6-dinitrobenzenediazonium ion as the cation species. researchgate.net The concentration of the amine precursor and sodium nitrite must also be carefully controlled to ensure complete reaction and to avoid side reactions.

Table 1: Influence of Acidic Media on Diazotization

| Acid Medium | Observations | Reference |

| Sulfuric Acid | Effective for weakly basic amines. | organic-chemistry.org |

| Hydrochloric Acid | Commonly used, provides Cl- as a counterion. | organic-chemistry.org |

| Phosphoric Acid | Can be used as an alternative. | google.com |

| Acetic Acid | May be suitable for some applications. | google.com |

Diazotization reactions are typically carried out at low temperatures, generally between 0 and 5°C, to minimize the decomposition of the unstable diazonium salt. lkouniv.ac.in However, for some reactions, elevated temperatures may be necessary to achieve successful coupling. nih.gov

Optimization studies for reactions involving this compound ion have reported varying optimal conditions depending on the specific application. For instance, in the development of a colorimetric assay for nabumetone (B1676900), an optimal reaction time of 10 minutes at 30°C was established. researchgate.net For the assay of aceclofenac, the optimal conditions were found to be a reaction time of 5 minutes at 30°C. researchgate.net In another study for the assay of nadolol, an optimal reaction time of 10 minutes at 60°C was determined. researchgate.net These studies highlight that while low temperatures are a general rule for diazotization, the subsequent coupling reactions may require higher temperatures for completion. The reaction time can range from a few minutes to several hours, depending on the reactivity of the amine and the specific reaction conditions. google.com

Table 2: Optimized Reaction Conditions for CDNBD in Different Assays

| Analyte | Optimal Temperature (°C) | Optimal Time (minutes) | Reference |

| Nabumetone | 30 | 10 | researchgate.net |

| Aceclofenac | 30 | 5 | researchgate.net |

| Nadolol | 60 | 10 | researchgate.net |

| Reserpine (B192253) | Room Temperature | 10 | researchgate.net |

Preparation of Specific Counterion Variants (e.g., Hydrogen Sulphate Salts)

The counterion of the diazonium salt is determined by the acid used in the diazotization process. When sulfuric acid is used, the resulting diazonium salt will have a hydrogen sulphate (HSO₄⁻) counterion. Similarly, using hydrochloric acid will result in a chloride (Cl⁻) counterion. The choice of counterion can influence the stability and solubility of the diazonium salt. For preparative purposes, it is often desirable to isolate the diazonium salt with a non-nucleophilic counterion to enhance its stability. organic-chemistry.org

Strategies for Enhanced Stability in Preparative Contexts

Aryl diazonium salts are known to be unstable and can be explosive in the solid state. researchgate.net Several strategies can be employed to enhance their stability for preparative purposes.

Low Temperatures: Maintaining low temperatures throughout the synthesis and storage is the most common method to prevent decomposition.

Anhydrous Conditions: Moisture can promote the decomposition of diazonium salts, so carrying out the reaction under anhydrous conditions can improve stability. ontosight.ai

Choice of Counterion: As mentioned, using non-nucleophilic counterions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) can lead to the isolation of more stable diazonium salts.

Crystalline Form: Transitioning the aryl diazonium reagent from a solution to a crystalline form has been shown to augment its stability and versatility. researchgate.netresearchgate.net

Acidic Environment: Maintaining a strongly acidic environment is crucial for the stability of the 4-carboxyl-2,6-dinitrobenzenediazonium ion. researchgate.net

Reactivity and Mechanistic Investigations of 4 Carboxy 2,6 Dinitrobenzene 1 Diazonium

Diazo Coupling Reactions

4-Carboxy-2,6-dinitrobenzene-1-diazonium, often abbreviated as CDNBD, is recognized as a highly reactive arenediazonium ion. researchgate.netnih.govresearchgate.netajol.info Its reactivity is central to its application in forming azo adducts, which are often brightly colored, with various organic substrates. researchgate.netnih.govajol.info

The fundamental mechanism governing diazo coupling reactions is electrophilic aromatic substitution (SEAr). masterorganicchemistry.comwikipedia.orgmsu.edu In this two-step process, the diazonium ion acts as the electrophile (E+), which is attacked by an electron-rich aromatic ring serving as the nucleophile. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

The reaction proceeds as follows:

Attack of the Electrophile : The aromatic ring's π-electron system attacks the terminal nitrogen atom of the diazonium salt. masterorganicchemistry.com This initial step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.commsu.edu The result is the formation of a positively charged, delocalized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orglibretexts.org

Deprotonation : In the second, much faster step, a base removes a proton from the sp³-hybridized carbon atom where the diazonium group attached. masterorganicchemistry.comlibretexts.org This action restores the C-C π bond, re-establishing the aromatic system and yielding the final, stable azo-coupled product. masterorganicchemistry.comlibretexts.org

The high reactivity of this compound in these reactions is attributed to the strong electron-withdrawing effects of the two nitro groups positioned ortho and para to the diazonium functional group, which significantly increases its electrophilicity. researchgate.net This enhanced electrophilic character allows it to couple with substrates that are typically less reactive towards other diazonium salts. researchgate.net

While diazo coupling reactions are uncommon with phenol (B47542) ethers, this compound (CDNBD) has demonstrated significant reactivity with this class of compounds. researchgate.net A comparative study evaluated the reactivity of CDNBD against diazonium ions derived from p-nitroaniline and sulphanilic acid using twenty-two different phenol ethers. researchgate.net The results highlighted the superior reactivity of CDNBD. researchgate.net

Fourteen of the twenty-two tested phenol ethers produced an immediate and distinct color when reacting with CDNBD at room temperature. researchgate.net In contrast, only three ethers reacted instantly with diazotized p-nitroaniline, and just one showed immediate color change with diazotized sulphanilic acid. researchgate.net Further investigation showed that upon heating, seven of the phenol ethers that reacted with CDNBD produced colors of even deeper intensity. researchgate.net

In a study involving coupling with substituted naphthalene (B1677914) ether derivatives, an interesting reaction pathway was observed. researchgate.net Dealkylation of the naphthalene ether linkage occurred upon coupling with the diazonium ion, resulting in the formation of the corresponding naphthol in the final azo product. researchgate.net

| Diazonium Ion Source | Number of Phenol Ethers (out of 22) Showing Instant Reactivity |

|---|---|

| 4-Amino-3,5-dinitrobenzoic acid (forms CDNBD) | 14 |

| p-Nitroaniline | 3 |

| Sulphanilic acid | 1 |

The potent electrophilicity of CDNBD enables it to form stable azo adducts with complex, pharmaceutically relevant molecules.

Indomethacin (B1671933) : The reaction between indomethacin and CDNBD results in the formation of an orange azo dye in ethyl acetate. nih.govresearchgate.netsrce.hr This diazo coupling reaction is fast and the resulting adduct is stable for at least three hours, with an optimal absorption wavelength of 470 nm. nih.govresearchgate.netsrce.hr Optimization studies determined that the ideal conditions for this reaction are a temperature of 30°C and a reaction time of 20 minutes. nih.govresearchgate.netsrce.hr

Reserpine (B192253) : Reserpine readily undergoes aromatic ring coupling with CDNBD at room temperature. ajol.inforesearchgate.net The reaction is complete within 10 minutes, forming an azo adduct that exhibits a significant shift in its absorption maximum compared to the parent drug. ajol.inforesearchgate.net

Artemisinins : A method for analyzing artemisinin (B1665778) and its derivatives (artesunate, dihydroartemisinin (B1670584), and artemether) involves pre-column derivatization with CDNBD. researchgate.net The mechanism is notable in that it requires an initial acid-mediated decomposition of the artemisinin compound in situ. researchgate.netresearchgate.net The resulting decomposition intermediate is then able to undergo a diazo coupling reaction with the highly reactive CDNBD to form a UV-active azo adduct. researchgate.netresearchgate.net Optimal reaction conditions were established at 70°C. researchgate.net

The stoichiometric ratio between the substrate and this compound in coupling reactions has been investigated for several compounds. These studies are crucial for developing quantitative analytical methods.

For the reaction with reserpine, a clear 1:1 drug-to-reagent stoichiometric ratio was determined for the formation of the azo adduct. ajol.inforesearchgate.net In contrast, optimization studies for the colorimetric assay of indomethacin established an optimal drug-to-reagent ratio of 1:2 for the maximum detector response. nih.govresearchgate.net This indicates that the ideal ratio can vary depending on the specific substrate and the analytical goals.

| Substrate | Determined Drug-to-Reagent Ratio | Reference |

|---|---|---|

| Reserpine | 1:1 | ajol.info, researchgate.net |

| Indomethacin | 1:2 (for optimal response) | nih.gov, researchgate.net |

The efficiency of diazo coupling is heavily influenced by the electronic effects of substituent groups on both the diazonium salt and the coupling partner.

On the Diazonium Salt : The this compound ion is an exceptionally potent electrophile due to the presence of two strongly electron-withdrawing nitro groups (-NO₂) and a carboxyl group (-COOH). researchgate.net These groups decrease the electron density on the diazonium group, thereby increasing its positive charge and making it more susceptible to nucleophilic attack. msu.eduresearchgate.net The placement of the nitro groups para and ortho to the diazonium function is particularly effective in enhancing this reactivity. researchgate.net

On the Coupling Partner : For a successful coupling reaction to occur, the substrate must be sufficiently electron-rich to act as a nucleophile. masterorganicchemistry.comyoutube.com Therefore, activating, electron-donating groups (such as hydroxyl, amino, or methoxy (B1213986) groups) on the aromatic ring of the coupling partner are essential. wikipedia.org These groups increase the electron density of the ring, particularly at the ortho and para positions, facilitating the electrophilic attack by the diazonium ion. wikipedia.org

Decomposition and Hydrolysis Pathways

Like other diazonium salts, this compound is susceptible to decomposition and hydrolysis, particularly at elevated temperatures. srce.hr The stability of the diazonium ion is a critical factor in its application.

A study modeling the hydrolysis of CDNBD was conducted by monitoring its absorbance decay in a strongly acidic medium upon the incremental addition of water and an alkaline buffer (pH 12.0). researchgate.netresearchgate.net The resulting kinetic data were analyzed by fitting them to both mono- and bi-exponential decay models to characterize the decomposition pathway. researchgate.netresearchgate.net This approach allows for a quantitative comparison of the stability and reactivity of CDNBD towards hydroxyl ions compared to simpler diazonium analogues. researchgate.net In some applications, decomposition is a required step; for instance, the analysis of artemisinins relies on the in-situ acid decomposition of the drug before it can couple with CDNBD. researchgate.net

Thermal Decomposition Kinetics and Factors Affecting Stability

The thermal stability of this compound (CDNBD) has been investigated, revealing its decomposition follows first-order kinetics. researchgate.net Studies conducted in a concentrated sulfuric acid/orthophosphoric acid medium demonstrate a clear dependence of the decomposition rate on temperature. As the temperature increases, the rate constants of decomposition progressively increase. researchgate.net

The stability of arenediazonium salts is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the two nitro groups present in CDNBD, generally serve to stabilize diazo compounds. acs.org This stabilization is significant for CDNBD, which shows high stability in a concentrated acid medium. researchgate.net The half-life of the compound varies dramatically with temperature, from minutes at elevated temperatures to months at sub-zero temperatures. researchgate.net For instance, the predicted half-life values are approximately 10 hours at 25°C, 10 days at 0°C, and extend to 7.3 months at -20°C, highlighting its considerable stability when stored at low temperatures. researchgate.net

The activation energy (Ea) for the thermal decomposition of CDNBD has been determined to be 87.89 kJ/mol, which represents the minimum energy required to initiate the decomposition reaction. researchgate.net

| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (minutes) |

|---|---|---|

| 30 | 3.18 x 10⁻⁵ | 363 |

| 45 | 1.19 x 10⁻⁴ | 97.06 |

| 55 | 4.87 x 10⁻⁴ | 23.72 |

| 65 | 12.88 x 10⁻⁴ | 8.97 |

| 75 | 21.32 x 10⁻⁴ | 5.42 |

Hydrolysis Mechanisms in Aqueous and Alkaline Media

The hydrolysis of arenediazonium salts is a fundamental reaction that typically proceeds via a dediazoniation mechanism to form phenols. In aqueous solutions, the diazonium ion reacts with water. chemguide.co.uk This process can be accelerated by warming the solution. chemguide.co.uk While specific mechanistic studies for this compound are not extensively detailed, the general mechanism for arenediazonium salt hydrolysis involves the substitution of the diazonium group (-N₂⁺) by a hydroxyl group (-OH) from water, releasing nitrogen gas. chemguide.co.uk

A study involving photometric titration of CDNBD with the incremental addition of water and an alkaline buffer (pH 12.0) in a strongly acidic medium has been modeled. researchgate.net The resulting absorbance decay data were fitted to exponential decay models to understand the hydrolysis process. researchgate.net This suggests a reaction pathway where the hydroxyl ion acts as the nucleophile. In alkaline media, the hydrolysis is expected to be more rapid due to the higher concentration of the stronger nucleophile, the hydroxide (B78521) ion (OH⁻), compared to neutral water molecules. The general pathway for hydrolysis involves the formation of a transient diazo hydroxide, which then decomposes to the corresponding phenol and nitrogen gas.

Role of Electron-Withdrawing Groups on Electrophilic Reactivity in Hydrolysis

The electrophilic character of the diazonium ion is a key factor in its reactivity. The presence of strong electron-withdrawing groups, such as the two nitro groups and the carboxyl group on the benzene (B151609) ring of this compound, significantly enhances its electrophilicity. These groups pull electron density away from the aromatic ring, making the diazonium group an even better leaving group and the carbon atom to which it is attached more susceptible to nucleophilic attack.

In the context of hydrolysis, this increased electrophilicity facilitates the attack by water or hydroxide ions. The electron-withdrawing nitro groups are known to be strongly deactivating for electrophilic aromatic substitution, which in turn means they activate the ring towards nucleophilic aromatic substitution. stackexchange.com This electronic effect makes dinitro-substituted compounds like CDNBD highly reactive towards nucleophiles, a characteristic that is exploited in its use as a derivatizing reagent. researchgate.net Therefore, the nitro and carboxyl substituents are crucial in modulating the reactivity of the diazonium ion, making it a potent electrophile in reactions such as hydrolysis and diazo coupling. libretexts.org

Exploration of Radical Intermediates and Related Transformations

Aryl diazonium salts are well-established precursors for aryl radicals through single-electron transfer (SET) reduction. rsc.org The 4-carboxy-2,6-dinitrophenyl radical can be generated from this compound via reduction, with subsequent loss of the exceptionally stable dinitrogen (N₂) molecule. This transformation is a key step in several important synthetic methodologies.

The formation of these radical intermediates is central to the mechanism of reactions like the Sandmeyer reaction, which is classified as a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.org The process is typically initiated by a one-electron transfer, often from a catalytic metal species like copper(I). wikipedia.org Once formed, the aryl radical is a highly reactive intermediate that can participate in a variety of transformations, including abstraction of an atom from a suitable donor or addition to an unsaturated system, leading to the formation of new bonds. lookchem.comnih.gov

Potential for Participation in Named Reactions (e.g., Sandmeyer-type, Cross-Coupling)

As a versatile arenediazonium salt, this compound is a prime candidate for a range of named reactions that utilize these intermediates. Its high reactivity, enhanced by the electron-withdrawing substituents, makes it a suitable substrate for transformations that replace the diazonium group with a wide variety of functionalities.

The most prominent of these are Sandmeyer and Sandmeyer-type reactions. These reactions provide a powerful method for introducing halides (Cl, Br), cyanide, and other groups onto an aromatic ring using copper(I) salts as catalysts. wikipedia.orgnih.gov The reaction proceeds through the aforementioned aryl radical intermediate. wikipedia.org Beyond the classic Sandmeyer reaction, diazonium salts are also used in other transformations such as the Balz–Schiemann reaction for fluorination (using HBF₄) and reactions with potassium iodide to introduce iodine. masterorganicchemistry.comorganic-chemistry.org Furthermore, the development of modern cross-coupling chemistry has expanded the utility of diazonium salts, allowing them to participate in palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings under mild conditions. rsc.org

C-C Bond Formation Methodologies

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound can serve as a precursor for such transformations.

Cyanation (Sandmeyer Reaction) : The classic Sandmeyer reaction using copper(I) cyanide (CuCN) allows for the replacement of the diazonium group with a nitrile (-CN) group. wikipedia.org This introduces a new carbon atom and provides a versatile functional group that can be further elaborated, for example, through hydrolysis to a carboxylic acid or reduction to an amine.

Heck-type Reactions : Aryl diazonium salts are excellent coupling partners in palladium-catalyzed Heck reactions. They can react with alkenes to form substituted olefins. The higher reactivity of diazonium salts compared to aryl halides often allows these reactions to proceed under milder conditions, sometimes even without the need for additional ligands. rsc.org

Suzuki-type Reactions : Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions between aryl diazonium salts and boronic acids or their esters are also feasible. rsc.org This provides a direct route to biaryl compounds, which are important structural motifs in many areas of chemistry.

Meerwein Arylation : This reaction involves the addition of an aryl radical, generated from a diazonium salt, to an electron-deficient alkene. rsc.org This radical cascade reaction results in the formation of a new C-C bond and the incorporation of a substituent from the reaction medium. lookchem.comnih.gov

Carbon-Heteroatom Bond Formations (e.g., C-B, C-P, C-Sn, C-CF₃)

The diazonium group of this compound can be displaced to form bonds between the aromatic carbon and various heteroatoms. nih.gov

Halogenation (Sandmeyer and related reactions) : As previously mentioned, Sandmeyer reactions using CuCl or CuBr are standard methods for synthesizing aryl chlorides and bromides. wikipedia.org Aryl iodides can be formed by reaction with potassium iodide, and aryl fluorides via the Balz–Schiemann reaction. masterorganicchemistry.comorganic-chemistry.org

Hydroxylation : The diazonium group can be replaced by a hydroxyl group by heating the aqueous solution of the diazonium salt, providing a route to the corresponding phenol. wikipedia.org

Trifluoromethylation : Sandmeyer-type reactions have been developed to introduce the trifluoromethyl (CF₃) group. wikipedia.orgnih.gov These methods often involve a source of the CF₃ radical and a copper catalyst, enabling the synthesis of trifluoromethylated aromatic compounds. nih.gov

Borylation and Phosphorylation : Modern synthetic methods have extended the scope of diazonium salt chemistry to include the formation of C-B and C-P bonds. nih.gov These transformations are crucial for preparing substrates for subsequent cross-coupling reactions (in the case of boronic esters) or for synthesizing organophosphorus compounds. These reactions often proceed through radical mechanisms, where the aryl radical generated from the diazonium salt is trapped by a suitable boron- or phosphorus-containing reagent. nih.govnih.gov

Analytical Research Applications of 4 Carboxy 2,6 Dinitrobenzene 1 Diazonium

Development of Spectrophotometric Assays

Spectrophotometric methods are widely employed in analytical chemistry due to their simplicity, cost-effectiveness, and rapid analysis times. CDNBD has been instrumental in developing new and improved spectrophotometric assays for a range of organic compounds.

The reaction of CDNBD with electron-rich aromatic compounds, such as phenols and amines, results in the formation of intensely colored azo dyes. This principle has been successfully applied to the colorimetric determination of several pharmaceutical compounds. For instance, a novel colorimetric assay for nabumetone (B1676900), a non-steroidal anti-inflammatory drug, was developed based on its derivatization with CDNBD to form an azo dye. nih.gov The optimal reaction time for this assay was established as 10 minutes at 30°C, resulting in a new absorption maximum at 470 nm. nih.gov This method proved to be linear over a concentration range of 1-6 µg/mL. nih.gov

Similarly, a colorimetric method for the assay of naproxen (B1676952) tablets was developed using CDNBD. uonbi.ac.ke The optimal conditions for this reaction were found to be 5 minutes at 30°C, with an analytical wavelength of 470 nm. uonbi.ac.ke The assay demonstrated linearity in the concentration range of 1-7 µg/mL. uonbi.ac.ke Another application includes an improved colorimetric method for the determination of reserpine (B192253) in tablets, where it readily couples with CDNBD. semanticscholar.org The reaction is completed in 10 minutes at room temperature, and the resulting azo adduct is measured at 470 nm, with a linear range of 2.25-24 µg/mL. semanticscholar.orgresearchgate.net The high reactivity of CDNBD has also been investigated for the detection of phenol (B47542) ether homologues, where it showed superior performance compared to other diazonium ions. researchgate.net

A new UV-spectrophotometric method has also been developed for the analysis of artesunate (B1665782), dihydroartemisinin (B1670584), and artemether (B1667619). researchgate.net This method involves the diazo coupling of the acid decomposition product of these drugs with CDNBD to form UV-active azo adducts. researchgate.net Optimal reaction conditions were established at 70°C for 10 minutes for artesunate and artemether, and 5 minutes for dihydroartemisinin. researchgate.net

The following table summarizes the key parameters for the colorimetric determination of various organic compounds using 4-Carboxy-2,6-dinitrobenzene-1-diazonium.

| Analyte | Optimal Reaction Time | Optimal Temperature (°C) | Analytical Wavelength (λmax, nm) | Linearity Range (µg/mL) | Limit of Detection (LOD, µg/mL) |

| Nabumetone | 10 min | 30 | 470 | 1 - 6 | 0.39 |

| Naproxen | 5 min | 30 | 470 | 1 - 7 | 0.95 |

| Reserpine | 10 min | Room Temp. | 470 | 2.25 - 24 | Not Reported |

| Artesunate | 10 min | 70 | 320 | 3.6 - 28.8 | 0.95 |

| Dihydroartemisinin | 5 min | 70 | 320 | 5.2 - 26.0 | 0.17 |

| Artemether | 10 min | 70 | 310 | 5.4 - 21.6 | 0.55 |

| Aceclofenac | 5 min | 30 | 430 | Not Reported | Not Reported |

UV-Visible absorption spectrometry is a crucial tool for characterizing the azo adducts formed from the reaction of CDNBD with various analytes. The formation of the adduct typically results in a significant shift in the absorption maximum to a longer wavelength (bathochromic shift) and an increase in the molar absorptivity (hyperchromic shift), which enhances the sensitivity of the assay. semanticscholar.orgresearchgate.net

In the case of reserpine, the formation of the azo adduct with CDNBD led to a bathochromic shift and a pronounced hyperchromic shift compared to the reagent itself. semanticscholar.orgresearchgate.net The newly formed adducts of artesunate, dihydroartemisinin, and artemether were determined at λmax of 320 nm and 310 nm, respectively. researchgate.net For nabumetone and naproxen, the resulting azo dyes exhibited an absorption maximum at 470 nm. nih.govuonbi.ac.ke The study of the electronic absorption spectra of a series of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes, formed by the reaction of CDNBD with naphthols, has also been investigated in various solvents to understand their solvatochromic behaviors. researchgate.netresearchgate.net

Chromatographic Derivatization in Analytical Research

Derivatization is a technique used in chromatography to convert an analyte into a product that has improved chromatographic properties and can be more easily detected. CDNBD has proven to be a valuable derivatizing agent in both High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC).

Pre-column derivatization involves reacting the analyte with a derivatizing agent before its introduction into the HPLC system. This approach is particularly useful for compounds that lack a suitable chromophore for UV detection or are not readily ionizable for mass spectrometry. The high reactivity of CDNBD makes it an excellent candidate for pre-column derivatization.

Research has shown the potential of CDNBD for the pre-column derivatization of artemisinin (B1665778) and its derivatives, which lack a strong UV-absorbing chromophore in their native state. academicjournals.org This derivatization enhances their UV activity, allowing for highly sensitive and reproducible liquid chromatographic analysis. academicjournals.org Furthermore, the utility of CDNBD in the pre-column derivatization of phenol ethers for HPLC analysis has also been highlighted, underscoring its versatility as a derivatizing reagent. researchgate.net

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation, identification, and purification of compounds. In the context of CDNBD derivatization, TLC plays a vital role in monitoring the progress of the derivatization reaction and confirming the formation of the desired azo adduct.

Spot tests and TLC analysis have been employed to confirm the formation of a new compound, distinct from the starting materials, in the reaction of CDNBD with aceclofenac. researchgate.net Similarly, in the analysis of phenol ethers, visual inspection and TLC analysis of the reaction mixture provided evidence of the coupling reaction with CDNBD. researchgate.net These applications demonstrate the utility of TLC as a quick qualitative tool to verify the success of the derivatization step before proceeding with more quantitative methods like spectrophotometry or HPLC.

Validation of Analytical Methods

The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. The spectrophotometric methods developed using CDNBD as a derivatizing agent have been subjected to rigorous validation procedures.

The colorimetric method for the determination of nabumetone was validated for its linearity, limit of detection, and reproducibility. nih.gov The assay was found to be linear over the range of 1-6 µg/mL, with a low limit of detection of 0.39 µg/mL and good reproducibility, as indicated by a relative standard deviation (RSD) of 1.81%. nih.gov Similarly, the method for naproxen determination was found to be sensitive, accurate, and reproducible, with a mean recovery of 101.06 ± 3.06% and an imprecision of 3.03% CV. uonbi.ac.ke

Importantly, the accuracy of these newly developed methods has been compared with official pharmacopoeial methods. The assay for nabumetone tablets showed equivalent accuracy (p > 0.05) to the official British Pharmacopoeia (B.P.) HPLC method. nih.gov Likewise, the colorimetric assay for naproxen tablets was found to have an accuracy equivalent (p > 0.05) to the official B.P. UV spectrophotometric method. uonbi.ac.ke The method for reserpine also demonstrated a performance similar to the official USP spectrophotometric method (p > 0.05). semanticscholar.orgresearchgate.net These validation results confirm that the analytical methods based on CDNBD derivatization are not only simple and rapid but also reliable and accurate for routine quality control analysis.

The following table summarizes the validation parameters for analytical methods developed using this compound.

| Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD, µg/mL) | Reproducibility (%RSD/%CV) | Accuracy (Mean Recovery %) | Comparison with Official Method |

| Nabumetone | 1 - 6 | 0.39 | 1.81 % RSD | Not Reported | Equivalent accuracy (p > 0.05) to B.P. HPLC method |

| Naproxen | 1 - 7 | 0.95 | 3.03 % CV | 101.06 ± 3.06 % | Equivalent accuracy (p > 0.05) to B.P. UV spectrophotometric method |

| Reserpine | 2.25 - 24 | Not Reported | Reproducible | Not Reported | Similar performance (p > 0.05) to USP spectrophotometric method |

Linearity and Range Studies

A critical parameter in the validation of any analytical method is its linearity, which demonstrates the direct proportionality between the analytical signal and the concentration of the analyte over a defined range. Extensive research has been conducted to establish the linearity and working ranges for various pharmaceutical compounds when analyzed using this compound as a derivatizing reagent. These studies are fundamental to ensuring the method's suitability for quantifying the analyte in routine analysis.

The linearity of a method is typically evaluated by analyzing a series of standard solutions of the analyte at different known concentrations. The absorbance of the resulting colored solutions is then measured, and a calibration curve is constructed by plotting absorbance against concentration. The linearity is expressed by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1 indicating a strong linear relationship.

In the analysis of the non-steroidal anti-inflammatory drug (NSAID) nabumetone, a linear response was observed in the concentration range of 1-6 µg/mL. researchgate.net Similarly, for naproxen, another NSAID, the linearity of response was established between 1-7 µg/mL. scispace.comuonbi.ac.ke For indomethacin (B1671933), the method demonstrated linearity in the range of 3.3–11 µg/mL, with a regression equation of y = 0.0187x + 0.102 and a correlation coefficient of 0.9974. iau.ir

The application of this derivatization technique extends to other classes of drugs as well. For the beta-blocker propranolol (B1214883), a linear relationship was found over the concentration range of 1–8 µg/mL. uonbi.ac.ke In the case of nadolol, another beta-blocker, the assays were linear over a range of 1.25–10 μg/mL. researchgate.net Furthermore, the analysis of the antihypertensive drug nifedipine (B1678770) showed a linear response from 2.9 to 14.5 μg/mL, with a correlation coefficient of 0.9985. nih.gov

This method has also been successfully applied to the analysis of antimalarial drugs. For artemisinin and its derivatives, a highly sensitive liquid chromatographic method following pre-column derivatization with CDNBD showed a dynamic linear calibration range from 0.26 to 1.44 μg/mL. srce.hrepa.gov A separate UV-spectrophotometric method for artemisinin derivatives reported linear ranges of 3.6-28.8 µg/mL for artesunate, 5.2-26.0 µg/mL for dihydroartemisinin, and 5.4-21.6 µg/mL for artemether. akjournals.com

Table 1: Linearity and Range of Various Analytes Using this compound Derivatization

Analyte Linearity Range (µg/mL) Correlation Coefficient (r) / Coefficient of Determination (r²) Reference Nabumetone 1 - 6 Not specified researchgate.net Naproxen 1 - 7 Not specified [2, 3] Indomethacin 3.3 - 11 r² = 0.9974 nih.gov Propranolol 1 - 8 Not specified nih.gov Nadolol 1.25 - 10 Not specified researchgate.net Nifedipine 2.9 - 14.5 r = 0.9985 Artemisinin and derivatives (HPLC) 0.26 - 1.44 Not specified [4, 5] Artesunate (UV-Vis) 3.6 - 28.8 Not specified researchgate.net Dihydroartemisinin (UV-Vis) 5.2 - 26.0 Not specified researchgate.net Artemether (UV-Vis) 5.4 - 21.6 Not specified researchgate.net Reserpine 2.25 - 24 Not specified researchgate.net

Detection and Quantitation Limits

The limit of detection (LOD) and limit of quantitation (LOQ) are crucial performance characteristics of an analytical method, indicating the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The use of this compound as a derivatizing agent has been shown to yield methods with low detection and quantitation limits, highlighting its sensitivity.

For nabumetone, the developed colorimetric method has a low limit of detection of 0.39 µg/mL. researchgate.net In the analysis of naproxen, the limit of detection was found to be 0.95 µg/mL. uonbi.ac.keepa.gov For indomethacin, the method demonstrated a limit of detection of 0.90 µg/mL and a limit of quantitation of 2.7 µg/mL. srce.hrakjournals.com The assay for propranolol was also sensitive, with a reported limit of detection of 0.76 µg/mL. nih.gov

In the case of nadolol, the derivatization method was found to be selective with a lower detection limit of 0.29 μg/mL. scribd.com For the analysis of nifedipine, the method has limits of detection and quantitation of 0.1344 µg/mL and 0.4074 µg/mL, respectively. scispace.comnih.gov

The application of this reagent in the analysis of artemisinin and its derivatives has also resulted in highly sensitive methods. A UV-spectrophotometric method reported LODs of 0.95 µg/mL for artesunate, 0.17 µg/mL for dihydroartemisinin, and 0.55 µg/mL for artemether. iau.ir A more sensitive liquid chromatographic method found even lower limits of detection for artemisinin (0.091 ng/µL), artesunate (0.0125 ng/µL), dihydroartemisinin (0.0489 ng/µL), and artemether (0.0128 ng/µL). researchgate.netresearchgate.net

Table 2: Detection and Quantitation Limits for Various Analytes ```html

| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|

| Nabumetone | 0.39 µg/mL | Not specified | researchgate.net |

| Naproxen | 0.95 µg/mL | Not specified | [3, 5] |

| Indomethacin | 0.90 µg/mL | 2.7 µg/mL | [4, 6] |

| Propranolol | 0.76 µg/mL | Not specified | |

| Nadolol | 0.29 µg/mL | Not specified | |

| Nifedipine | 0.1344 µg/mL | 0.4074 µg/mL | [2, 8] |

| Artesunate (UV-Vis) | 0.95 µg/mL | Not specified | nih.gov |

| Dihydroartemisinin (UV-Vis) | 0.17 µg/mL | Not specified | nih.gov |

| Artemether (UV-Vis) | 0.55 µg/mL | Not specified | nih.gov |

| Artemisinin (HPLC) | 0.091 ng/µL | Not specified | [10, 13] |

| Artesunate (HPLC) | 0.0125 ng/µL | Not specified | [10, 13] |

| Dihydroartemisinin (HPLC) | 0.0489 ng/µL | Not specified | [10, 13] |

| Artemether (HPLC) | 0.0128 ng/µL | Not specified | [10, 13] |

Precision and Accuracy Assessments

The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy, on the other hand, refers to the closeness of the mean of a set of results to the true value and is often assessed through recovery studies.

Analytical methods utilizing this compound have consistently demonstrated good precision and accuracy. For the determination of nabumetone, the method was found to be reproducible with a relative standard deviation (RSD) of 1.81%. srce.hrThe analysis of naproxen showed an imprecision of 3.03% CV and a mean recovery of 101.06 ± 3.06%.

scispace.comuonbi.ac.ke

In the case of indomethacin, the method was found to be precise with an RSD of 2.3%. researchgate.netThe overall recovery of extracted samples was 96.9 ± 2.2%. epa.govFurthermore, accuracy assessment through spiking experiments showed a recovery of 99.6 ± 2.4%.

epa.gov

For the analysis of nifedipine, the method was reproducible over a three-day assessment with intra- and inter-day precisions generally less than 3.1% (RSD). iau.irThe intra- and inter-day accuracies, expressed in terms of errors, were in the range of -0.008 to 3.22%.

iau.irresearchgate.net

High precision and accuracy were also reported for the analysis of artemisinin and its derivatives. A liquid chromatographic method showed that the developed methods were precise with an RSD of less than 3% and accurate with a percent error of less than 5%. researchgate.netnih.govA UV-spectrophotometric method for artemisinin derivatives reported overall recoveries of 99.45 ± 2.75% for artesunate, 99.88 ± 2.41% for dihydroartemisinin, and 99.97 ± 1.53% for artemether.

akjournals.comTable 3: Precision and Accuracy of Analytical Methods Using this compound

### Table of Compounds

Compound Name This compound Nabumetone Naproxen Indomethacin Propranolol Nadolol Nifedipine Artemisinin Artesunate Dihydroartemisinin Artemether Reserpine

Synthetic Applications and Derivative Chemistry of 4 Carboxy 2,6 Dinitrobenzene 1 Diazonium

Synthesis of Functionalized Azo Dyes and Related Chromophores

Azo dyes are a major class of synthetic colorants characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. nih.govcuhk.edu.hk The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component like a phenol (B47542) or an aniline. nih.govnih.gov The highly electrophilic nature of the 4-carboxy-2,6-dinitrobenzene-1-diazonium ion makes it an excellent candidate for the synthesis of specialized azo dyes. researchgate.net

The reaction of this compound ion with naphthols and their ether derivatives has been utilized to create a series of novel azo dyes. researchgate.netresearchgate.net In these reactions, the diazonium ion couples with the electron-rich naphthalene (B1677914) ring system. The position of the coupling depends on the structure of the naphthol derivative used. researchgate.net For instance, coupling with α-naphthol results in para-substituted azo dyes, whereas β-naphthol and its ethers yield ortho-substituted products. researchgate.net

A study detailed the synthesis of four related dyes, designated AZ-01, AZ-02, AZ-03, and AZ-04, by reacting the this compound ion with β-naphthol, α-naphthol, naproxen (B1676952), and nabumetone (B1676900), respectively. researchgate.net An interesting observation in the coupling with naphthalene ether derivatives was the dealkylation of the ether linkage, which resulted in the formation of the corresponding naphthol azo product. researchgate.net

| Designation | Naphthalene Coupling Component | Resulting Azo Dye Structure (General) | Substitution Pattern |

|---|---|---|---|

| AZ-01 | β-Naphthol | 4-((2-hydroxy-1-naphthyl)azo)-3,5-dinitrobenzoic acid | Ortho-substituted |

| AZ-02 | α-Naphthol | 4-((4-hydroxy-1-naphthyl)azo)-3,5-dinitrobenzoic acid | Para-substituted |

| AZ-03 | Naproxen | Derivative of β-naphthol | Ortho-substituted |

| AZ-04 | Nabumetone | Derivative of β-naphthol | Ortho-substituted |

Azo dyes that possess a hydroxyl group ortho or para to the azo linkage can exist as a mixture of two tautomeric forms: the azo form and the hydrazone form. nih.govnju.edu.cn This phenomenon, known as azo-hydrazone tautomerism, involves the intramolecular migration of a proton between the oxygen of the hydroxyl group and a nitrogen atom of the azo group. nih.govrsc.org

The derivatives of this compound coupled with hydroxynaphthalenes have been shown to exhibit this tautomerism. researchgate.netnih.gov The equilibrium between the two forms is influenced by several factors, including solvent polarity, temperature, and the specific structure of the dye molecule. nih.gov Research on 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes in binary solvent mixtures demonstrated that the relative predominance of the hydrazone tautomer is directly related to the basicity of the solvent and the presence of hydrogen bond donor substituents. nih.gov The stability of one tautomer over the other is significantly affected by the microenvironment created by the solute-solvent interactions. nih.gov This tautomerism is a critical property as the azo and hydrazone forms have different colors and chemical properties, which affects the application of the dye. researchgate.net

Role as a Versatile Synthetic Intermediate for Complex Molecular Scaffolds

Beyond dye synthesis, the high reactivity of this compound (CDNBD) makes it a valuable intermediate for creating more complex molecules, particularly in the field of analytical chemistry. researchgate.netresearchgate.net It serves as a derivatizing agent to attach a chromophoric tag to analytes that lack a suitable chromophore for UV-Visible spectrophotometric detection. researchgate.net

CDNBD has been successfully employed for the derivatization and subsequent analysis of various pharmaceutical compounds. researchgate.netresearchgate.net For example, it has been used to develop colorimetric methods for the assay of drugs such as reserpine (B192253), indomethacin (B1671933), and nadolol. researchgate.netresearchgate.net The diazonium ion couples with the drug molecule, forming a brightly colored azo adduct that can be easily quantified using a colorimeter or spectrophotometer. researchgate.net This reagent has also been used for the pre-column derivatization of artemisinin (B1665778) and its derivatives for High-Performance Liquid Chromatography (HPLC) analysis. researchgate.net The resulting azo adducts are UV-active, allowing for sensitive detection. researchgate.net

| Analyte | Reaction Type | Analytical Method | Wavelength of Maximum Absorbance (λmax) |

|---|---|---|---|

| Reserpine | Diazo Coupling | Colorimetry | 470 nm |

| Indomethacin | Diazo Coupling | Colorimetry | 470 nm |

| Nadolol | Diazo Coupling | Spectrophotometry | 416 nm |

| Artesunate (B1665782) | Diazo Coupling (after in situ decomposition) | UV-Spectrophotometry / HPLC | 320 nm |

| Dihydroartemisinin (B1670584) | Diazo Coupling (after in situ decomposition) | UV-Spectrophotometry / HPLC | 320 nm |

| Artemether (B1667619) | Diazo Coupling (after in situ decomposition) | UV-Spectrophotometry / HPLC | 310 nm |

Development of New Synthetic Pathways utilizing Diazonium Moiety

The exceptional reactivity of the this compound ion has enabled the development of new and improved synthetic pathways for analytical purposes. researchgate.net Its utility has been compared with other common diazonium ions, such as those derived from p-nitroaniline and sulphanilic acid, and it has been found to be significantly more reactive. researchgate.net

In a screening of twenty-two phenol ethers, CDNBD gave instant and distinct color with fourteen of them, while diazotized p-nitroaniline reacted with only three, and diazotized sulphanilic acid with only one. researchgate.net This superior reactivity allows for reactions to proceed under milder conditions, often at room temperature, and with a broader range of substrates. researchgate.netresearchgate.net For instance, the reaction with reserpine is completed in 10 minutes at room temperature. researchgate.net This opens up new pathways for the simple, rapid, and sensitive determination of compounds that were previously difficult to analyze via diazo coupling reactions, demonstrating its potential for developing new analytical methods in quality control and research. researchgate.netresearchgate.net

Spectroscopic and Chromatographic Characterization Methodologies in Research on 4 Carboxy 2,6 Dinitrobenzene 1 Diazonium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Adduct and Reaction Monitoring

UV-Vis spectroscopy serves as a cornerstone technique for monitoring the formation of adducts and tracking the progress of reactions involving 4-Carboxy-2,6-dinitrobenzene-1-diazonium. The formation of brightly colored adducts when CDNBD reacts with other molecules, such as phenol (B47542) ethers, allows for straightforward detection and characterization using UV-VIS absorption spectra. researchgate.net This technique is particularly valuable for preliminary assessments of reactivity and for developing spectrophotometric estimation methods. researchgate.net

The high reactivity of CDNBD often leads to instantaneous and distinct color changes upon reaction, a feature that is readily captured by UV-Vis spectroscopy. researchgate.net In comparative studies, CDNBD has demonstrated superior performance in forming colored adducts with a wide range of phenol ethers compared to other diazonium ions like those derived from p-nitroaniline and sulphanilic acid. researchgate.net This highlights the utility of UV-Vis spectroscopy in screening for reactive partners and optimizing reaction conditions. Furthermore, this method is instrumental in providing preliminary data for the development of pre-column derivatization techniques in high-performance liquid chromatography (HPLC) analysis. researchgate.net The stability of diazonium compounds in solution can also be monitored by observing the decay in absorbance over time, providing kinetic data on their decomposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, including the adducts and reaction products of this compound. researchgate.net While one-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, they can become complex and overcrowded for larger molecules. researchgate.netomicsonline.org

Table 1: Application of NMR Techniques in the Structural Analysis of Diazonium Compound Derivatives

| NMR Technique | Information Provided | Application in Diazonium Chemistry |

| ¹H NMR | Provides information about the chemical environment and connectivity of protons. | Determining the number and type of protons in a molecule, monitoring reaction progress. nih.govvaia.com |

| ¹³C NMR | Provides information about the carbon skeleton of a molecule. | Identifying the number of non-equivalent carbons, confirming the presence of functional groups. vaia.com |

| 2D-NMR (e.g., COSY, HSQC, HMBC) | Reveals correlations between nuclei (protons and carbons), providing detailed structural connectivity. | Elucidating the complete structure of complex adducts, determining regiochemistry of reactions. omicsonline.orgnih.govresearchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. nih.gov In the context of this compound and its reaction products, FTIR is used to confirm the presence of key structural features. The diazonium group (-N⁺≡N) itself has a characteristic absorption in the IR spectrum. For instance, the functional group of 4-carboxyphenyl diazonium is observed in the absorption area of 2289.07 cm⁻¹. researchgate.net

Additionally, FTIR can be used to track the changes in functional groups during a reaction. For example, the disappearance of the N-H stretching vibration from a precursor amine and the appearance of the diazonium group absorption provide clear evidence of a successful diazotization reaction. researchgate.net Other important functional groups that can be identified include the O-H stretch of the carboxylic acid, the C=O of the carboxylate, and the characteristic vibrations of the aromatic ring. researchgate.net This non-destructive technique is valuable for the rapid characterization of both starting materials and products. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Adduct Confirmation

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and confirming the formation of adducts. sepscience.com In research involving this compound, MS is used to verify the mass of the synthesized diazonium salt and its reaction products. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for analyzing these types of compounds.

The formation of adducts with other molecules can be readily confirmed by observing the mass of the resulting product. MS can also provide information about the fragmentation patterns of the molecules, which can aid in structural elucidation. It is important to note that diazonium salts are thermally labile, and therefore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) that involve high temperatures may not be suitable for direct analysis as they can cause decomposition. researchgate.net

Advanced Chromatographic Techniques (HPLC, TLC) for Purity and Reaction Analysis

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential chromatographic techniques for assessing the purity of this compound and for monitoring the progress of its reactions. researchgate.netnih.gov TLC is often used as a rapid and simple method for visual inspection of a reaction mixture to provide evidence of coupling or other transformations. researchgate.net It can also be used as a target-guided method for optimizing solvent systems for purification.

HPLC is a more powerful technique that provides quantitative information about the components of a mixture. shu.ac.uk It is particularly useful for analyzing the loss of a specific diazonium compound or the loss of its diazonium character, which is crucial for stability studies. shu.ac.uk Validated RP-HPLC methods can be developed for the determination and purity evaluation of diazonium-derived compounds. nih.gov These methods are characterized by parameters such as selectivity, precision, accuracy, and linearity. nih.gov Furthermore, HPLC is an invaluable tool for analyzing the products of dediazoniation reactions, helping to elucidate the reaction mechanisms.

Table 2: Chromatographic Techniques in the Analysis of this compound

| Chromatographic Technique | Principle | Application in Diazonium Research |

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning of components between a stationary phase and a mobile phase. | Rapid reaction monitoring, visual evidence of adduct formation, optimization of purification conditions. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on the distribution of analytes between a stationary phase and a pressurized liquid mobile phase. | Purity assessment, quantitative analysis of reaction components, stability studies, analysis of decomposition products. researchgate.netnih.govshu.ac.uk |

Future Research Directions in 4 Carboxy 2,6 Dinitrobenzene 1 Diazonium Chemistry

Development of Novel Synthetic Routes and Derivatization Strategies

The conventional synthesis of CDNBD involves the diazotization of 4-amino-3,5-dinitrobenzoic acid. biosynth.comnih.gov While effective, future research could explore more sustainable and efficient synthetic pathways.

Novel Synthetic Routes:

Green Synthesis: The use of harsh acidic conditions in traditional diazotization can be environmentally taxing. Investigating greener alternatives, such as the use of solid acid catalysts or biodegradable acids like alginic acid, could offer a more sustainable approach to CDNBD synthesis. digitellinc.com

Electrochemical Synthesis: Electrochemical methods present a promising avenue for the synthesis of diazonium salts. rsc.orgacs.orgrsc.org These methods can often be performed under milder conditions and offer precise control over the reaction. Research into the electrochemical generation of CDNBD from 4-amino-3,5-dinitrobenzoic acid or even directly from related nitroaromatic precursors could lead to more efficient and scalable synthetic protocols. acs.org

Continuous Flow Synthesis: The inherent instability of some diazonium salts can pose safety and scalability challenges. researchgate.net Continuous flow reactors offer enhanced safety profiles and precise control over reaction parameters, making them an ideal platform for the synthesis of reactive intermediates like CDNBD.

Advanced Derivatization Strategies:

The primary application of CDNBD to date has been in the derivatization of electron-rich aromatic compounds, such as phenols and certain pharmaceuticals, via diazo coupling reactions. researchgate.netresearchgate.net Future research should aim to broaden the scope of its derivatization capabilities.

Derivatization of Natural Products and Biomolecules: The high reactivity of CDNBD could be exploited for the derivatization of complex natural products and biomolecules for analytical or synthetic purposes. This could include the labeling of peptides, proteins, or other biomolecules containing accessible nucleophilic residues.

Broader Synthetic Applications: Beyond azo coupling, the diazonium group of CDNBD can be replaced by a variety of other functional groups in Sandmeyer-type reactions. mychemblog.commasterorganicchemistry.com Exploring the conversion of the diazonium moiety to halides, cyano, or other functional groups could open up new avenues for the use of CDNBD as a versatile building block in organic synthesis.

Expansion of Analytical Applications in Complex Matrices

The majority of current analytical applications of CDNBD are focused on the analysis of pharmaceutical formulations. nih.govresearchgate.net There is a significant opportunity to extend its use to more complex sample matrices.

Environmental Analysis:

Detection of Phenolic Pollutants: Phenolic compounds are a class of common environmental pollutants. ekb.egnih.gov The high reactivity of CDNBD towards phenols could be leveraged to develop sensitive and selective methods for their detection in water and soil samples.

Monitoring of Aromatic Amines: Aromatic amines are another class of environmental contaminants with potential carcinogenic properties. njit.edunih.gov CDNBD could be employed in derivatization strategies for the detection of these compounds in industrial wastewater and other environmental matrices.

Biological Analysis:

Analysis of Biomarkers: The development of methods for the derivatization of specific biomarkers in biological fluids (e.g., blood, urine) could have significant implications for clinical diagnostics. The reactivity of CDNBD could be tailored for the selective labeling of biomarkers containing suitable functional groups.

A summary of potential expanded applications is presented in the table below.

| Matrix Type | Target Analytes | Potential Analytical Technique |

| Environmental (Water, Soil) | Phenolic Pollutants | Spectrophotometry, HPLC |

| Environmental (Wastewater) | Aromatic Amines | Spectrophotometry, HPLC |

| Biological Fluids (Blood, Urine) | Biomarkers with Nucleophilic Groups | LC-MS |

Advanced Mechanistic Studies and Reaction Pathway Elucidation

A deeper understanding of the reaction mechanisms of CDNBD is crucial for optimizing its existing applications and for the rational design of new ones.

Kinetic and Mechanistic Studies:

Detailed Kinetic Analysis: While the general mechanism of diazo coupling is understood, detailed kinetic studies of the reactions of CDNBD with a wider range of substrates are warranted. rsc.orgresearchgate.net This could involve investigating the influence of solvent, pH, and temperature on reaction rates and product selectivity.

Hammett Studies: The Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on reaction rates and equilibria. wikipedia.orglibretexts.orgcambridge.org A Hammett analysis of the reactions of CDNBD with a series of substituted phenols or anilines would provide valuable insights into the electronic demands of the transition state and the electrophilic character of the diazonium ion.

Computational Chemistry:

Reaction Pathway Modeling: Computational methods, such as density functional theory (DFT), can be used to model the reaction pathways of CDNBD with various nucleophiles. ic.ac.uk This can provide detailed information about the structures of transition states and intermediates, as well as the activation energies for different reaction channels.

Prediction of Reactivity: Computational analysis of the electronic structure of CDNBD can be used to predict its reactivity towards different classes of compounds. This could aid in the selection of suitable substrates for derivatization and in the design of new applications.

Integration with Emerging Chemical Methodologies (e.g., Photoredox Catalysis)

The integration of CDNBD with modern synthetic methodologies, such as photoredox catalysis, represents a particularly exciting frontier for future research.

Photoredox Catalysis:

Generation of Aryl Radicals: Aryl diazonium salts are excellent precursors for the generation of aryl radicals under photoredox conditions. nih.govnih.govresearchgate.netrsc.orgresearchgate.net The highly electron-deficient nature of the CDNBD aromatic ring suggests that it would be an excellent acceptor in a photoinduced electron transfer process. The resulting aryl radical could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Novel Bond Formations: The application of CDNBD in photoredox-catalyzed reactions could enable the formation of novel chemical bonds that are not accessible through traditional thermal methods. This could include arylation of alkenes and alkynes, as well as cross-coupling reactions with a variety of partners. nih.govbeilstein-journals.org

The potential for integrating CDNBD with emerging chemical methodologies is summarized below.

| Emerging Methodology | Potential Application of CDNBD | Anticipated Outcome |

| Photoredox Catalysis | Aryl radical precursor | C-C and C-heteroatom bond formation |

| Electrochemical Synthesis | In situ generation and reaction | Controlled and efficient derivatization |

| Continuous Flow Chemistry | Synthesis and immediate use | Enhanced safety and scalability |

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-Carboxy-2,6-dinitrobenzene-1-diazonium?

- Methodological Answer : Employ Response Surface Methodology (RSM) to systematically evaluate critical variables (e.g., temperature, pH, reactant ratios) using software like Design Expert. Central Composite Design (CCD) or Box-Behnken models can identify optimal conditions while minimizing experimental runs. For example, a 3-factor CCD might reveal that pH 3–4 and temperatures below 10°C maximize diazonium stability during synthesis. Results can be visualized in 3D surface plots to pinpoint ideal parameters .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. Which analytical techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), IR (to confirm -N₂⁺ and -COOH groups), and mass spectrometry. For crystallographic validation, single-crystal X-ray diffraction is definitive. If spectral contradictions arise (e.g., unexpected peaks in NMR), replicate experiments under controlled conditions and cross-validate with alternative techniques. For instance, discrepancies in nitro group orientation might require computational modeling (DFT) to resolve .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What quantum mechanical models best predict the decomposition pathways of this compound in polar solvents?

- Methodological Answer : Density Functional Theory (DFT) with solvent continuum models (e.g., COSMO-RS) can simulate solvolysis mechanisms. Focus on transition-state analysis for N₂ release and carboxy group interactions. Validate predictions against experimental kinetic data (e.g., Arrhenius plots). Collaborative platforms like ResearchGate facilitate access to computational resources and peer validation .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. How can multi-laboratory studies resolve contradictions in reported catalytic applications of this compound?

- Methodological Answer : Implement a standardized protocol across labs, including blinded analysis and shared reference samples. Use Mendelian randomization-inspired validation: perform primary analysis (e.g., catalytic efficiency) followed by replicated analysis (e.g., substrate scope testing). Meta-analyses of pooled data can identify outliers caused by trace impurities or procedural variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.